N-(1-{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide
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Overview
Description
N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-furylcarboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. This compound is characterized by the presence of a benzimidazole core, which is substituted with a tert-butylphenyl group and a furylcarboxamide group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-furylcarboxamide typically involves multiple steps, starting from the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative, such as formic acid or acetic acid, under acidic conditions to form the benzimidazole ring. The tert-butylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst. The final step involves the coupling of the benzimidazole derivative with a furylcarboxamide moiety, which can be achieved through an amide bond formation reaction using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
In an industrial setting, the production of N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-furylcarboxamide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms and high-throughput screening techniques can also facilitate the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-furylcarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole or furylcarboxamide moieties are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives
Scientific Research Applications
N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-furylcarboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-furylcarboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound may also interfere with cellular processes, such as DNA replication or protein synthesis, by binding to nucleic acids or proteins. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-furylcarboxamide can be compared with other benzimidazole derivatives, such as:
N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-thienylcarboxamide: Similar structure but with a thienyl group instead of a furyl group.
N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-pyridylcarboxamide: Similar structure but with a pyridyl group instead of a furyl group.
N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-phenylcarboxamide: Similar structure but with a phenyl group instead of a furyl group.
The uniqueness of N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-furylcarboxamide lies in its specific substitution pattern and the presence of the furylcarboxamide moiety, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[1-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-17(26-24(29)22-10-7-15-30-22)23-27-20-8-5-6-9-21(20)28(23)16-18-11-13-19(14-12-18)25(2,3)4/h5-15,17H,16H2,1-4H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMAQPSWVZZNBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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